(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Overview
Description
This would typically include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any important reaction conditions or steps.Molecular Structure Analysis
This includes discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis
This includes discussing properties like the compound’s melting and boiling points, solubility, density, and chemical stability.Scientific Research Applications
Synthesis and Characterization
Practical and Efficient Synthesis : A key application is the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a crucial chiral building block for creating biologically active compounds. This synthesis process, developed by Ohigashi, Kikuchi, and Goto (2010), involves a stereospecific and regioselective chlorination, followed by a nitrile anion cyclization, yielding an 84% overall yield from (R)-styrene oxide (Ohigashi, Kikuchi, & Goto, 2010).
Spectroscopic Analysis and Computational Studies : Devi, Fatma, and colleagues (2018) conducted a detailed spectroscopic analysis and computational study of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. They utilized density functional theory (DFT) to explore structural and thermodynamic parameters, providing insights into the molecule's properties (Devi et al., 2018).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This could include potential applications of the compound, areas for further research, or ways the compound’s synthesis could be improved.
properties
IUPAC Name |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJDGOQYFKHEJR-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376074 | |
Record name | (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
CAS RN |
1049984-33-9 | |
Record name | (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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